molecular formula C10H16N4S2 B2523248 (2-Amino-6-methylpyrimidin-4-ylthio)(diethylamino)methane-1-thione CAS No. 937604-52-9

(2-Amino-6-methylpyrimidin-4-ylthio)(diethylamino)methane-1-thione

Cat. No.: B2523248
CAS No.: 937604-52-9
M. Wt: 256.39
InChI Key: KQRGZXRBBREEEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis analysis of this compound is not available in the search results. It might be a novel compound or not widely studied yet .


Chemical Reactions Analysis

The chemical reactions involving this compound are not available in the search results .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not explicitly mentioned in the search results .

Scientific Research Applications

Environmental Impact and Methane Oxidation

Research on the anaerobic oxidation of methane (AOM) with sulfate reveals the critical role of microbial communities in mediating this process, which is a significant sink for methane in marine environments. The detailed lipid biomarker and stable carbon isotope signatures of these microbial communities provide insights into the chemotaxonomic identification of AOM processes. This research is essential for understanding methane's environmental impact and developing strategies for mitigating its release into the atmosphere (Niemann & Elvert, 2008).

Methane Conversion Technologies

The conversion of methane into more valuable chemicals or fuels is a significant area of research, with the catalytic methylation of aromatics being one promising route. Studies on the use of hybrid catalysts for the synthesis of pyrano[2,3-d]pyrimidine scaffolds, which are key precursors for medicinal and pharmaceutical industries, highlight the broader applicability and challenges of methane utilization in chemical synthesis (Parmar, Vala, & Patel, 2023).

Green Chemistry and Catalysis

The oxidative methylation of aromatics over zeolite catalysts represents a green chemistry approach to methane conversion. This process involves the transformation of methane, a potent greenhouse gas, into transportable liquid fuels and valuable chemicals for the petrochemical industry. The use of zeolite catalysts in oxidative methylation highlights the potential for developing cost-effective and environmentally friendly methods for utilizing methane reserves (Adebajo, 2007).

Biological and Environmental Applications

Methane's role in plant physiology and its interaction with the environment underscore its importance beyond being a simple feedstock for chemical synthesis. Studies on methane oxidation by soils and the inhibition of this process by fertilizers provide critical insights into the environmental cycling of methane and the potential for mitigating its release from agricultural sources (Mishra, Shukla, & Shukla, 2018).

Safety and Hazards

The safety and hazards associated with this compound are not explicitly mentioned in the search results .

Future Directions

The future directions for the study of this compound are not explicitly mentioned in the search results .

Properties

IUPAC Name

(2-amino-6-methylpyrimidin-4-yl) N,N-diethylcarbamodithioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4S2/c1-4-14(5-2)10(15)16-8-6-7(3)12-9(11)13-8/h6H,4-5H2,1-3H3,(H2,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQRGZXRBBREEEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=S)SC1=NC(=NC(=C1)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.